Methyl (4-nitrophenoxy)acetate
Overview
Description
Methyl (4-nitrophenoxy)acetate is an organic compound with the molecular formula C9H9NO5. It is a nitroaromatic ester, characterized by the presence of a nitro group (-NO2) attached to a phenoxy ring, which is further connected to an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (4-nitrophenoxy)acetate can be synthesized through the esterification of 4-nitrophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as sulfuric acid or microwave-assisted esterification methods can also be employed to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-nitrophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the phenoxy ring can participate in nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to yield 4-nitrophenoxyacetic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxyacetates.
Reduction: Methyl (4-aminophenoxy)acetate.
Hydrolysis: 4-Nitrophenoxyacetic acid and methanol.
Scientific Research Applications
Methyl (4-nitrophenoxy)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of methyl (4-nitrophenoxy)acetate involves its reactivity due to the presence of the nitro group and ester functionality. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The ester group can be hydrolyzed to release the corresponding acid, which may interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-nitrophenoxy)acetate
- Methyl 4-(4-nitrophenoxy)benzoate
- 2-(4-Nitrophenoxy)ethyl methacrylate
- 2-Methyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate
Uniqueness
Methyl (4-nitrophenoxy)acetate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-(4-nitrophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-9(11)6-15-8-4-2-7(3-5-8)10(12)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVXTAUUUUCLAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351448 | |
Record name | methyl (4-nitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19786-48-2 | |
Record name | methyl (4-nitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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